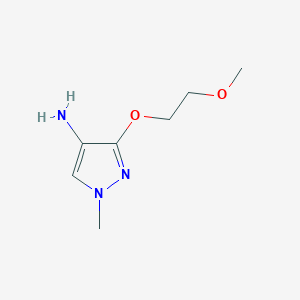![molecular formula C13H11N7O4 B10907276 5-[(2E)-2-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B10907276.png)
5-[(2E)-2-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE 2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furaldehyde core linked to a tetraazolyl hydrazone moiety, with a methoxy-nitrophenyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE 2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE typically involves a multi-step process:
Formation of the Furaldehyde Core: The furaldehyde core can be synthesized through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Methoxy-Nitrophenyl Group: The methoxy-nitrophenyl group can be introduced via a nitration reaction followed by methoxylation. This involves treating a phenyl compound with nitric acid to introduce the nitro group, followed by methylation using dimethyl sulfate or methyl iodide.
Formation of the Tetraazolyl Hydrazone Moiety: The hydrazone formation involves the reaction of the furaldehyde core with a hydrazine derivative, followed by cyclization to form the tetraazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furaldehyde core, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride
Nucleophilic Substitution Reagents: Sodium ethoxide, potassium tert-butoxide
Major Products
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Amino derivatives
Substitution Products: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In organic chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activity, including antimicrobial, antifungal, or anticancer properties. The presence of the nitro group and the hydrazone moiety can contribute to its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored as potential drug candidates. The hydrazone moiety is known for its ability to form stable complexes with metal ions, which can be useful in designing metal-based drugs.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile starting material for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE 2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE HYDRAZONE: Lacks the tetraazolyl group, making it less complex.
5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE 2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE DERIVATIVES: Variations in the substituents on the phenyl or furaldehyde moieties.
Uniqueness
The presence of both the methoxy-nitrophenyl group and the tetraazolyl hydrazone moiety in 5-(4-METHOXY-3-NITROPHENYL)-2-FURALDEHYDE 2-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE makes it unique compared to similar compounds
Properties
Molecular Formula |
C13H11N7O4 |
|---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
N-[(E)-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C13H11N7O4/c1-23-12-4-2-8(6-10(12)20(21)22)11-5-3-9(24-11)7-14-15-13-16-18-19-17-13/h2-7H,1H3,(H2,15,16,17,18,19)/b14-7+ |
InChI Key |
VRXORKQINNMZNZ-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC3=NNN=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC3=NNN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dichloro-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10907207.png)
![5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate](/img/structure/B10907209.png)

![(2E)-5-ethoxy-2-{[(3-methoxypropyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B10907215.png)
![N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]hexanehydrazide](/img/structure/B10907220.png)
![(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10907237.png)
![Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907244.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10907245.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10907248.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10907256.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B10907260.png)

![2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B10907273.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B10907283.png)
